

The Emergence of Methylamine-Formate: A Protic Ionic Liquid with Diverse Applications

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Compound of Interest

Compound Name: Methylamine-formate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of chemistry and materials science, ionic liquids (ILs) have carved out a significant niche, offering a unique combination of properties that make them suitable for a vast array of applications. Among these, protic ionic liquids (PILs), formed by the proton transfer between a Brønsted acid and a Brønsted base, have garnered considerable attention due to their ease of synthesis and distinct physicochemical characteristics. This technical guide focuses on a particularly promising PIL: **methylamine-formate** (MAF). First described as a room-temperature ionic liquid, MAF is synthesized from the simple reaction of methylamine and formic acid.^{[1][2][3]} Its low viscosity and high conductivity, coupled with its utility as a mobile phase modifier in liquid chromatography and potential applications in drug delivery, position it as a compound of significant interest to the scientific community. This document provides a comprehensive overview of **methylamine-formate**, detailing its synthesis, physicochemical properties, and key applications, with a focus on providing practical, in-depth information for researchers and professionals in the field.

Physicochemical Properties of Methylamine-Formate

Methylamine-formate is an ionic liquid composed of the methylammonium cation ($[\text{CH}_3\text{NH}_3]^+$) and the formate anion ($[\text{HCOO}]^-$).^{[1][2][3]} A summary of its key quantitative properties is

presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₇ NO ₂	[4][5]
Molar Mass	77.083 g·mol ⁻¹	[2][4]
Melting Point	13 °C (55 °F; 286 K)	[2][3]
Boiling Point	162.1 °C (323.8 °F; 435.2 K)	[2][3]
Density	1.05 g/cm ³	[2][3]
Viscosity	9.05 cP	[6]
Conductivity	Peak of 172 mS/cm (in 40% aqueous solution)	[6]
pH (undiluted)	7.4	[6]

Synthesis of Methylamine-Formate

The synthesis of **methylamine-formate** is a straightforward acid-base neutralization reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Methylamine-Formate

Materials:

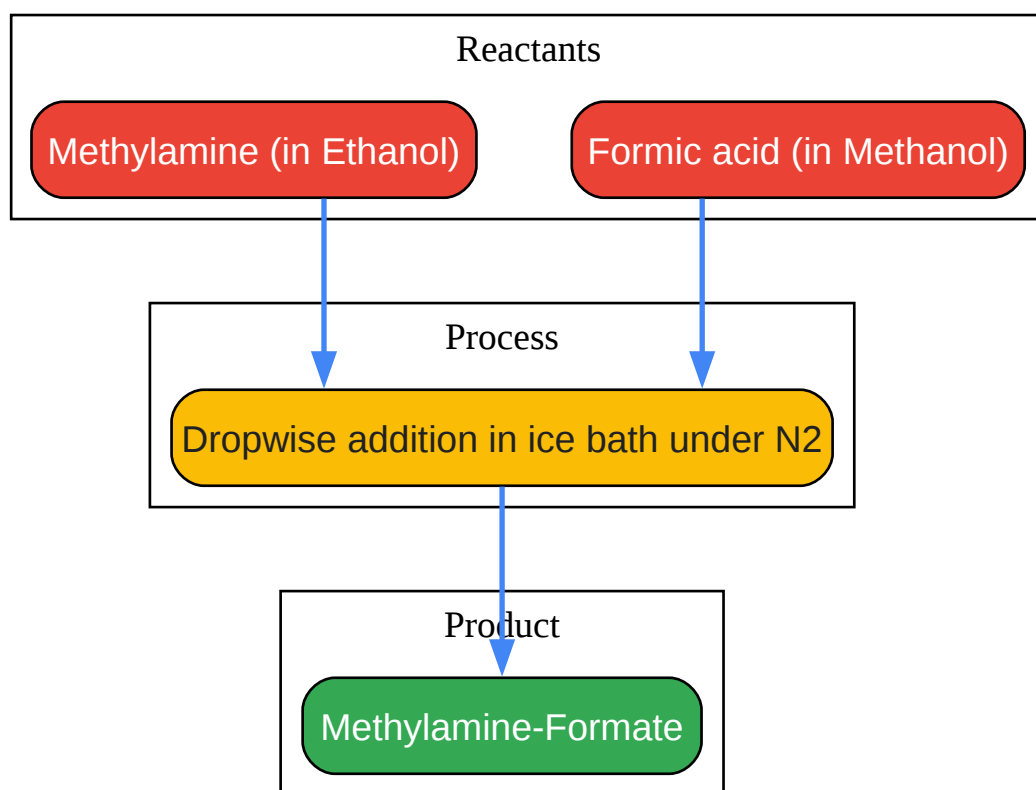
- Methylamine (CH₃NH₂, 33% w/w in absolute ethanol)[6]
- Formic acid (HCOOH, 98% assay)[6]
- Absolute ethanol
- Methanol
- Round bottom flask

- Syringe pump
- Septum
- Ice bath
- Nitrogen line

Procedure:

- In a round bottom flask placed in an ice bath and under a nitrogen atmosphere, combine 25 mL of methylamine (33% in ethanol) and 10 mL of absolute ethanol.
- Prepare a solution of 6 mL of 88% formic acid mixed with 25 mL of methanol.
- Load the formic acid solution into a 60 mL syringe and place it on a syringe pump.
- Slowly add the formic acid solution dropwise to the stirring methylamine solution at a rate of 2-3 drops per second through a septum to maintain the nitrogen seal.
- After the complete addition of the formic acid solution, continue stirring the reaction mixture for an additional 60 minutes at room temperature. The resulting product should be a clear, viscous liquid.
- The synthesized **methylamine-formate** should be stored in a nitrogen-filled glovebox and used within two weeks to minimize decomposition.

Caption: Synthesis of **Methylamine-Formate**.



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Characterization of Methylamine-Formate

Spectroscopic Analysis

Detailed spectroscopic data is crucial for confirming the successful synthesis and purity of **methylamine-formate**.

Infrared (IR) Spectroscopy:

The FT-IR spectrum of **methylamine-formate** exhibits characteristic peaks corresponding to its functional groups.^{[7][8]}

Wavenumber (cm ⁻¹)	Assignment
3329	N-H stretching
2790	C-H stretching (N-CH ₃)
1668	C=O stretching
1591	N-H bending
1467, 1379, 1351	C-H bending (CH ₃)
1121	C-O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to further confirm the structure of **methylamine-formate**.^[7] The spectra are typically recorded in deuterated methanol (CD₃OD).

Nucleus	Chemical Shift (ppm)	Assignment
¹ H	8.5	Formate proton
¹ H	2.7, 2.5	Methyl protons
¹³ C	169	Formate carbon
¹³ C	24	Methyl carbon

It is important to note that **methylamine-formate** can slowly degrade to N-methylformamide, which can be observed in the NMR spectra as a small peak at 8.0 ppm in ¹H NMR and 163 ppm in ¹³C NMR.^[7]

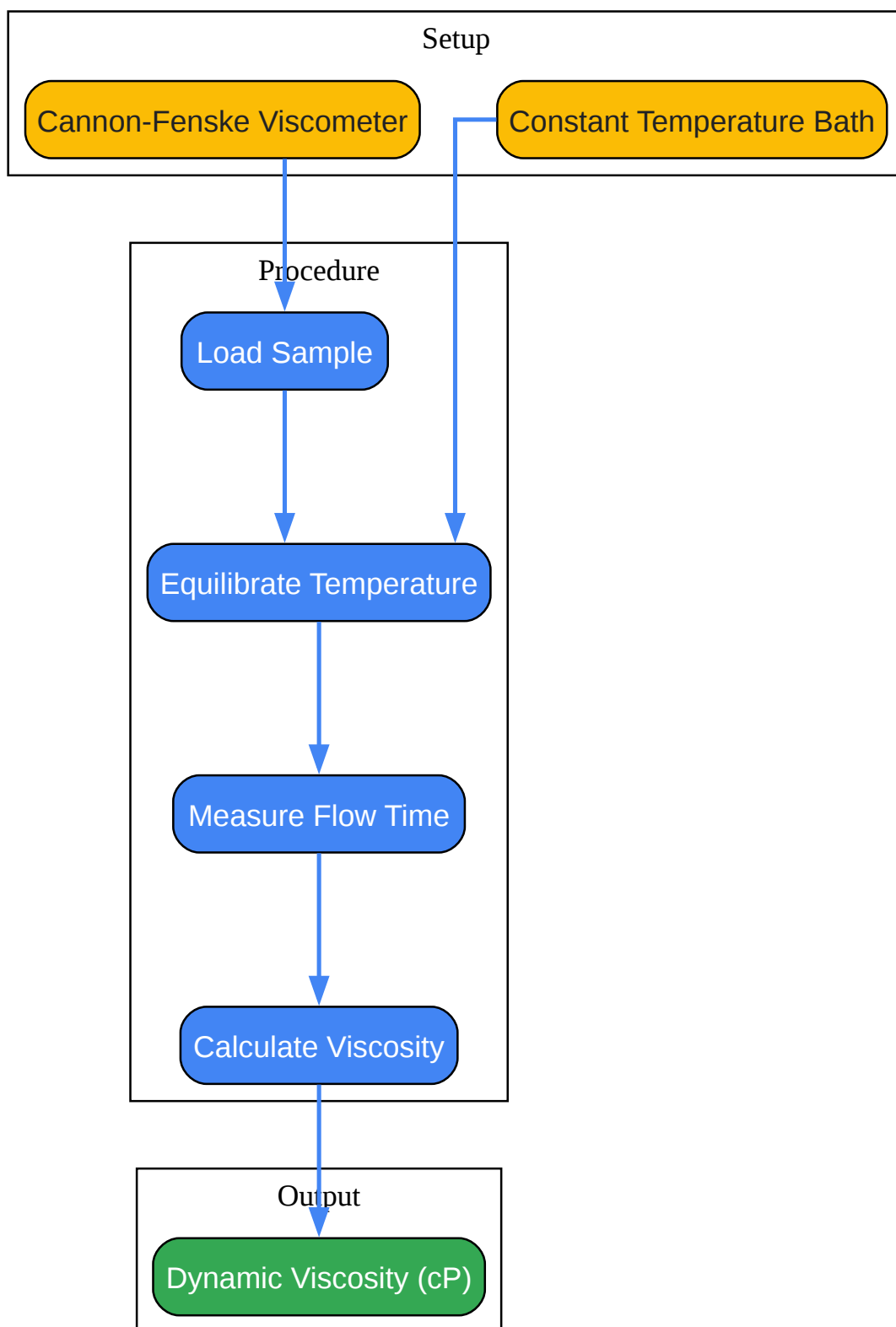
Physicochemical Characterization Protocols

Viscosity Measurement:

The viscosity of **methylamine-formate** can be determined using a Cannon-Fenske routine viscometer for transparent liquids.^[7]

- Equip the viscometer with a constant temperature bath to maintain the desired measurement temperature.
- Introduce a known volume of the **methylamine-formate** sample into the viscometer.
- Allow the sample to equilibrate to the bath temperature.
- Apply suction or pressure to draw the liquid up through the bulb to a point above the upper timing mark.
- Measure the time required for the liquid to flow between the upper and lower timing marks.
- Calculate the kinematic viscosity using the measured flow time and the viscometer calibration constant.
- Determine the dynamic viscosity by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
- Perform triplicate measurements to ensure accuracy.[\[7\]](#)

Caption: Experimental Workflow for Viscosity Measurement.



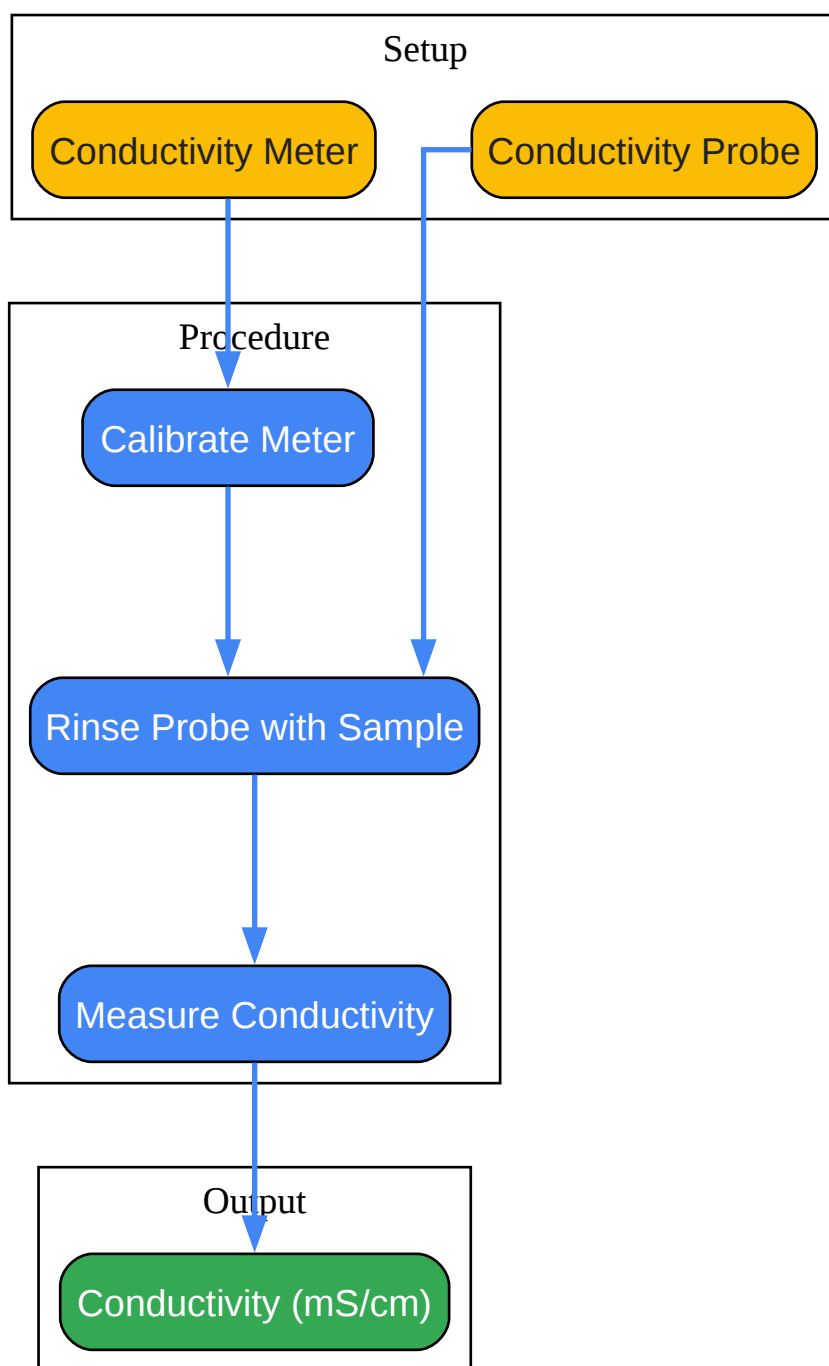
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Conductivity Measurement:

The electrical conductivity of **methyamine-formate** can be measured using a standard conductivity meter.

- Calibrate the conductivity meter using a standard solution of known conductivity.
- Rinse the conductivity probe thoroughly with the **methyamine-formate** sample to be measured.
- Immerse the probe into the sample, ensuring the electrodes are fully covered.
- Allow the reading to stabilize and record the conductivity value.
- For aqueous solutions, the conductivity can be measured at various concentrations to determine the critical aggregate concentration.[6]

Caption: Experimental Workflow for Conductivity Measurement.



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Applications in Research and Drug Development

Methylamine-formate's unique properties make it a versatile tool in various scientific domains, particularly in analytical chemistry and pharmaceutical sciences.

Mobile Phase Modifier in Liquid Chromatography

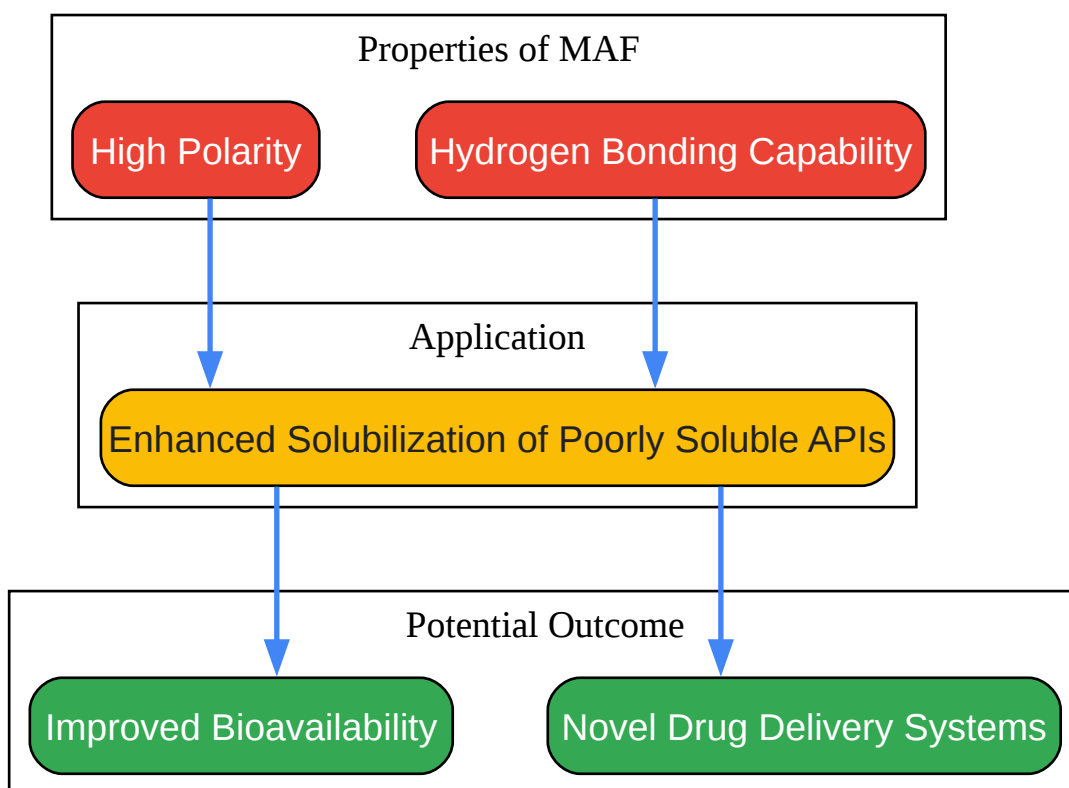
One of the most well-documented applications of **methylamine-formate** is as a mobile phase modifier in reversed-phase liquid chromatography (RPLC).[6][7][9][10] Due to its low viscosity, it can be an effective replacement for traditional organic solvents like methanol.[6][7] Studies have shown that using a mobile phase containing **methylamine-formate** can lead to improved separation of certain compounds, such as nitrofurans drugs.[6][7] Furthermore, it can suppress the peak broadening effects caused by silanol interactions on silica-based columns, resulting in better resolution and sharper peaks for certain analytes.[6][7]

Potential in Drug Development

Protic ionic liquids, in general, are being explored for their potential in drug development, and **methylamine-formate** shares many of the desirable characteristics.[11]

- **Solubility Enhancement:** A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[11] Protic ionic liquids can act as effective solvents or co-solvents to enhance the solubility of these APIs.[12][13][14] The ability of **methylamine-formate** to form hydrogen bonds and its polar nature suggest its potential in this area.
- **Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs):** The concept of API-ILs involves pairing a drug molecule, which is either an acid or a base, with a suitable counter-ion to form an ionic liquid.[15] This can lead to improved physicochemical properties, such as enhanced solubility and bioavailability. Given that **methylamine-formate** is formed from a simple amine and carboxylic acid, it serves as a model for the types of interactions that could be exploited in the formation of API-ILs.

Caption: Logical Relationship of MAF in Drug Development.



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Conclusion

Methylamine-formate stands out as a protic ionic liquid with a compelling profile for researchers and professionals in the chemical and pharmaceutical sciences. Its straightforward synthesis, low viscosity, and favorable polarity make it an attractive alternative to conventional organic solvents in applications such as liquid chromatography. Furthermore, its potential to enhance the solubility of poorly soluble active pharmaceutical ingredients opens up exciting avenues for its use in drug formulation and delivery. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research and application of this versatile ionic liquid. As the exploration of ionic liquids continues to expand, **methylamine-formate** is poised to play an increasingly important role in advancing various fields of scientific endeavor.

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